molecular formula C25H22N4O3 B3436080 N'-(3-methoxybenzoyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide

N'-(3-methoxybenzoyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide

Cat. No.: B3436080
M. Wt: 426.5 g/mol
InChI Key: OSIBRRLUYBZITH-UHFFFAOYSA-N
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Description

The compound “N’-(3-methoxybenzoyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains methoxy and carbohydrazide functional groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrazole ring and the methoxy and carbohydrazide groups would contribute to the overall structure. Detailed structural analysis would require techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The pyrazole ring might participate in electrophilic substitution reactions, while the methoxy group could undergo reactions involving cleavage of the carbon-oxygen bond .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of the polar carbohydrazide group might enhance its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. For example, if it’s a drug, it might interact with specific proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could include exploring its potential uses, studying its biological activity, and optimizing its synthesis .

Properties

IUPAC Name

N'-(3-methoxybenzoyl)-5-methyl-1,3-diphenylpyrazole-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3/c1-17-22(25(31)27-26-24(30)19-12-9-15-21(16-19)32-2)23(18-10-5-3-6-11-18)28-29(17)20-13-7-4-8-14-20/h3-16H,1-2H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIBRRLUYBZITH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NNC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(3-methoxybenzoyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide
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N'-(3-methoxybenzoyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide
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N'-(3-methoxybenzoyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide
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N'-(3-methoxybenzoyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide
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N'-(3-methoxybenzoyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide
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N'-(3-methoxybenzoyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide

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